Naphthalen-2-ylmethyl-hydrazine
Description
Naphthalen-2-ylmethyl-hydrazine is a hydrazine derivative featuring a naphthalene moiety substituted at the 2-position with a methyl-hydrazine group. Structurally, it comprises a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) linked to a hydrazine functional group via a methyl bridge. Its synthesis typically involves condensation reactions between naphthaldehyde derivatives and hydrazine or substituted hydrazines under acidic or microwave-assisted conditions . The compound’s hydrochloride salt, 2-Naphthylhydrazine Hydrochloride (CAS: 2243-58-5), is commercially available and widely used in research .
Properties
CAS No. |
51421-33-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
naphthalen-2-ylmethylhydrazine |
InChI |
InChI=1S/C11H12N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,13H,8,12H2 |
InChI Key |
VWAKMCBHVWHZAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally or functionally analogous to Naphthalen-2-ylmethyl-hydrazine, differing in substituents, regiochemistry, or biological activity:
Naphthalen-1-ylmethyl-hydrazine Derivatives
- Structural Difference : The naphthalene moiety is substituted at the 1-position instead of the 2-position.
- Synthesis : Prepared via condensation of 1-naphthaldehyde with phenylhydrazine or hydrazine hydrate under microwave irradiation (180 W, 2–9 minutes) .
- Activity : Exhibits moderate antioxidant activity in DPPH radical scavenging assays (IC₅₀: 45–60 µM), comparable to but slightly less potent than 2-yl derivatives .
2-Naphthylhydrazine Hydrochloride
- Structure : The hydrochloride salt of Naphthalen-2-ylhydrazine (C₁₀H₁₁ClN₂, MW: 194.66).
- Applications : Used as a precursor in heterocyclic synthesis (e.g., thiazoles, pyrimidines) and in biochemical studies. CAS: 2243-58-5 .
- Comparison : The salt form enhances solubility in polar solvents, facilitating reactions in aqueous media, unlike the free base.
[1-(Naphthalen-2-yl)ethyl]hydrazine Hydrochloride
- Structure : Features an ethyl group bridging the naphthalene and hydrazine (C₁₂H₁₄N₂·HCl).
- Synthesis : Derived from 2-acetylnaphthalene via hydrazine hydrate reflux .
- Activity : Demonstrated higher thermal stability (decomposition >200°C) compared to methyl-linked analogs .
5-(Naphthalene-2-yl)thieno[2,3-d]pyrimidin-4-yl-hydrazine
- Structure: Combines a thienopyrimidine ring with a naphthalen-2-yl-hydrazine group.
- Synthesis: Synthesized via hydrazine hydrate reflux with thienopyrimidine precursors (3 hours, ethanol) .
- Activity : Exhibits dual antioxidant (IC₅₀: 32 µM in DPPH assay) and antimicrobial activity, surpassing simpler hydrazine derivatives .
Key Research Findings
Synthetic Efficiency : Microwave-assisted synthesis of naphthalen-1-ylmethyl-hydrazine derivatives reduces reaction time to <10 minutes, compared to conventional reflux (3–5 hours) .
Antioxidant Activity : 2-yl derivatives generally outperform 1-yl isomers in radical scavenging assays, likely due to enhanced electron delocalization in the 2-position .
Toxicity: Hydrazine derivatives with bulkier substituents (e.g., thienopyrimidine) show lower cytotoxicity (LD₅₀ >500 mg/kg in murine models) compared to simpler analogs .
Preparation Methods
Nucleophilic Substitution of Naphthalen-2-ylmethyl Halides with Hydrazine
A widely documented method involves the nucleophilic displacement of halides from naphthalen-2-ylmethyl halides using hydrazine. The process typically begins with the synthesis of 1-chloromethylnaphthalene, achieved through the reaction of naphthalene with formaldehyde and hydrochloric acid under Friedel-Crafts conditions.
$$
\text{Naphthalene} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{1-Chloromethylnaphthalene}
$$
Subsequent treatment with anhydrous hydrazine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours yields the target compound. The reaction mechanism proceeds via an SN2 pathway, with yields ranging from 65–75% after purification by vacuum distillation. Key challenges include controlling bis-alkylation byproducts, which are minimized by using a 2:1 molar excess of hydrazine.
Condensation of Naphthalen-2-carbaldehyde with Hydrazine Derivatives
Alternative routes employ naphthalen-2-carbaldehyde as a precursor. Condensation with hydrazine hydrate in ethanol under reflux forms the corresponding hydrazone, which is reduced using sodium borohydride or catalytic hydrogenation (Pd/C, H₂) to yield naphthalen-2-ylmethyl-hydrazine.
$$
\text{Naphthalen-2-carbaldehyde} + \text{N}2\text{H}4 \rightarrow \text{Hydrazone intermediate} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$
This method achieves 70–80% purity, requiring subsequent column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. The aldehyde route is advantageous for scalability but incurs higher costs due to the price of naphthalen-2-carbaldehyde.
Phase Transfer-Catalyzed Alkylation of Hydrazine
Industrial-scale synthesis leverages phase transfer catalysis (PTC) to enhance reaction efficiency. A patented approach reacts 1-chloromethylnaphthalene with hydrazine in a biphasic system (toluene/water) using tetra-n-butylammonium bromide as the catalyst. The PTC method operates at ambient temperatures (25–30°C), achieving 85% conversion within 4 hours. Post-reaction workup involves acid-base extraction (10% H₂SO₄ and NaOH) to isolate the product, followed by high-vacuum distillation to attain >95% purity.
Reductive Amination of Naphthalen-2-ylmethyl Ketones
Emerging methodologies explore reductive amination strategies. For example, (6-methoxynaphthalen-2-yl)methyl-hydrazine is synthesized via the reduction of a Schiff base formed between 6-methoxy-2-naphthaldehyde and hydrazine. The reaction employs sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer), yielding 60–65% of the product after recrystallization from acetonitrile. While this method is less common for the non-methoxy derivative, it highlights the versatility of reductive amination for functionalized analogs.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each method:
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 1-Chloromethylnaphthalene | 75 | 95 | Cost-effective | Byproduct formation |
| Aldehyde Condensation | Naphthalen-2-carbaldehyde | 70 | 90 | High selectivity | Expensive precursor |
| Phase Transfer Catalysis | 1-Chloromethylnaphthalene | 85 | 95 | Rapid, scalable | Requires catalyst recycling |
| Reductive Amination | 6-Methoxy-2-naphthaldehyde | 65 | 88 | Functional group tolerance | Multi-step synthesis |
Challenges and Optimization Strategies
A major challenge in all routes is the hygroscopicity and oxidative instability of the product, necessitating storage under nitrogen or argon. Process optimizations include:
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recycling : Recovering tetra-n-butylammonium bromide via aqueous extraction lowers costs in PTC methods.
- Purification Advances : Short-path distillation under high vacuum (<0.1 mmHg) improves yield to >90% by minimizing thermal decomposition.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | |
| Reduction | SnCl₂ (aqueous HCl) | |
| Hydrazone formation | Aldehyde/ketone, ethanol, reflux |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- X-ray crystallography : Use SHELX software () for single-crystal refinement. Ensure high-resolution data (≤1.0 Å) to resolve aromatic stacking in naphthalene moieties.
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm hydrazine linkage (δ 7–8 ppm for aromatic protons; ).
- IR : N–H stretches (~3300 cm⁻¹) and C=N peaks (~1600 cm⁻¹) ().
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂ requires m/z 173.1079).
Advanced: How can researchers design in vitro and in vivo toxicity studies for this compound?
Answer:
Q. Table 2: Toxicity Study Design
| Parameter | In Vitro | In Vivo |
|---|---|---|
| Model | HepG2 cells | Sprague Dawley rats |
| Key Assays | MTT, ROS detection | Histopathology, serum enzymes |
| Data Analysis | IC₅₀ calculation | Multivariate PCA/PLSR |
| Reference |
Advanced: How can contradictory data on metabolic pathways be resolved?
Answer:
Contradictions in metabolic outcomes (e.g., hepatotoxicity vs. detoxification) require:
- Multi-omics integration : Combine proteomics (), transcriptomics, and metabolomics to map pathway crosstalk.
- Dose-response modeling : Use nonlinear regression to distinguish adaptive vs. toxic thresholds ().
- In silico simulations : Density functional theory (DFT) to predict reactive intermediates (e.g., hydrazine radical formation; ).
Methodological: What strategies optimize catalytic efficiency in hydrazine-mediated reactions?
Answer:
- Catalyst selection : Palladium complexes () for C–N bond formation (e.g., allylic amination).
- Solvent effects : Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states ().
- Temperature control : 60–80°C for kinetic control, avoiding side reactions (e.g., over-reduction; ).
Q. Table 3: Catalytic Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 85–90% () |
| Solvent | DMF | Enhances nucleophilicity |
| Temperature | 70°C | Minimizes decomposition |
Advanced: How does the compound’s stereoelectronic profile influence its reactivity?
Answer:
- Electronic effects : The naphthalene ring’s electron-rich π-system directs electrophilic substitution (e.g., sulfonation at the 1-position; ).
- Steric hindrance : 2-methyl substitution reduces accessibility to the hydrazine group, slowing nucleophilic attacks ().
- Computational modeling : M05-2X/6-31G(d) methods () predict reaction barriers for deoxygenation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
